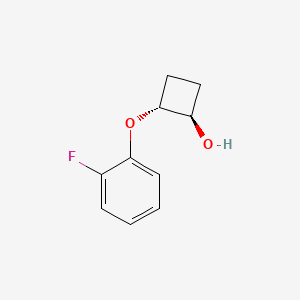

(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol

Description

The exact mass of the compound this compound is 182.07430775 g/mol and the complexity rating of the compound is 174. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-7-3-1-2-4-9(7)13-10-6-5-8(10)12/h1-4,8,10,12H,5-6H2/t8-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTJCAJXUNGUDI-PSASIEDQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1O)OC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1O)OC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Chiral Cyclobutanol Derivatives in Synthetic Methodologies

Chiral cyclobutanol (B46151) derivatives are valuable building blocks in organic synthesis due to their unique combination of stereochemical complexity and inherent ring strain. nih.govntu.ac.uk The four-membered ring system, while stable enough for practical handling, can be selectively opened under various conditions to provide access to a diverse range of linear and cyclic structures that would be difficult to synthesize through other means. ntu.ac.uk The presence of a hydroxyl group provides a handle for further functionalization, allowing for the introduction of additional molecular complexity.

The stereochemistry of chiral cyclobutanols is of paramount importance, as the spatial arrangement of substituents can profoundly influence the biological activity of target molecules. nih.gov The development of stereoselective methods for the synthesis of these derivatives is an active area of research, with techniques such as asymmetric [2+2] cycloadditions, kinetic resolutions, and the use of chiral auxiliaries being employed to control the absolute and relative stereochemistry of the cyclobutane (B1203170) core. ntu.ac.uknih.gov The ability to synthesize specific enantiomers and diastereomers of cyclobutanol derivatives allows chemists to systematically probe the structure-activity relationships of biologically active compounds.

Significance of Phenoxy and Fluoro Substituted Scaffolds in Advanced Organic Synthesis

The phenoxy and fluoro-substituted moieties present in (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol are of considerable significance in advanced organic synthesis, particularly in the context of medicinal chemistry. The phenoxy group, a common structural feature in many natural products and pharmaceuticals, can participate in various chemical transformations and can influence the conformational preferences and electronic properties of a molecule.

The incorporation of fluorine into organic molecules has become a powerful strategy in drug design. The small size of the fluorine atom, its high electronegativity, and the strength of the carbon-fluorine bond can lead to significant improvements in a drug candidate's metabolic stability, binding affinity, and lipophilicity. The presence of a fluorine atom on the aromatic ring of the phenoxy group in the target molecule is therefore a key feature that suggests its potential utility in the development of novel therapeutic agents.

Rationale for Focused Academic Investigation of 1r,2r 2 2 Fluorophenoxy Cyclobutan 1 Ol

The focused academic investigation of (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol is driven by several key factors. Firstly, the combination of a chiral cyclobutanol (B46151), a phenoxy ether, and a fluoro-substituent within a single, well-defined molecule makes it an attractive scaffold for the synthesis of new chemical entities with potentially interesting biological activities. The rigid framework of the cyclobutane (B1203170) ring, coupled with the specific stereochemical arrangement of the substituents, provides a unique three-dimensional structure that can be used to explore chemical space in drug discovery programs.

Secondly, the synthesis of this specific diastereomer and enantiomer presents a significant challenge that drives the development of new synthetic methods. Achieving high levels of stereocontrol in the formation of the 1,2-disubstituted cyclobutane ring is a non-trivial task, and the development of efficient and selective routes to this compound would represent a valuable contribution to the field of asymmetric synthesis.

Finally, this compound can serve as a versatile intermediate for the synthesis of a wide range of more complex molecules. The hydroxyl group can be readily converted into other functional groups, and the aromatic ring can be further modified, allowing for the generation of a library of derivatives for biological screening.

Theoretical and Computational Investigations of 1r,2r 2 2 Fluorophenoxy Cyclobutan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Bonding in (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding characteristics of molecules. nih.govuci.edu For this compound, such calculations would provide a detailed picture of its geometry, charge distribution, and molecular orbitals.

The electronic structure of this compound is largely determined by the interplay between the puckered cyclobutane (B1203170) ring, the electron-withdrawing 2-fluorophenoxy group, and the polar hydroxyl group. DFT calculations would likely predict a distribution of electron density reflecting the electronegativity of the oxygen and fluorine atoms. The oxygen of the hydroxyl and phenoxy groups, along with the fluorine atom, would exhibit partial negative charges, while the adjacent carbon and hydrogen atoms would carry partial positive charges.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the electron-rich 2-fluorophenoxy ring, while the LUMO would likely be distributed across the cyclobutane and phenoxy moieties. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and reactivity. Computational studies on similar aromatic compounds have shown that the presence of electron-withdrawing groups can influence the HOMO-LUMO gap. mdpi.comresearchgate.net

A hypothetical table of selected calculated electronic properties, based on typical values obtained from DFT calculations on analogous structures, is presented below.

Interactive Data Table: Predicted Electronic Properties of this compound

| Property | Predicted Value | Method of Prediction |

| HOMO Energy | -6.5 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | -0.8 eV | DFT (B3LYP/6-31G) |

| HOMO-LUMO Gap | 5.7 eV | DFT (B3LYP/6-31G) |

| Dipole Moment | 2.5 D | DFT (B3LYP/6-31G) |

Note: These values are illustrative and based on calculations of similar molecules. Actual values would require specific computation for this compound.

Conformational Analysis using Molecular Mechanics and Quantum Mechanical Methods

The conformational landscape of this compound is complex, primarily due to the flexibility of the cyclobutane ring and the potential for rotation around the C-O bonds. The cyclobutane ring itself is not planar but adopts a puckered or "folded" conformation to alleviate torsional strain. dalalinstitute.comlibretexts.org For 1,2-disubstituted cyclobutanes, the substituents can adopt pseudo-axial or pseudo-equatorial positions, leading to different conformers. researchgate.net

Molecular mechanics and quantum mechanical methods can be employed to explore the potential energy surface of this molecule and identify its stable conformers. nih.gov A key feature to investigate is the possibility of intramolecular hydrogen bonding. This could occur between the hydroxyl group's hydrogen and the oxygen of the phenoxy group, or the fluorine atom. nih.gov Studies on other fluorohydrins have shown that OH···F intramolecular hydrogen bonds can occur, particularly in flexible systems, and their strength is highly dependent on the stereochemistry and conformation of the molecule. nih.gov Similarly, investigations into ether alcohols have demonstrated the presence of intramolecular hydrogen bonding. mdpi.com

For this compound, the trans relationship of the substituents means they are on opposite sides of the ring. Conformational analysis would likely reveal a preference for a puckered conformation where the larger 2-fluorophenoxy group occupies a pseudo-equatorial position to minimize steric hindrance. The orientation of the hydroxyl group would then determine the potential for intramolecular hydrogen bonding, which could further stabilize certain conformers.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, CD) for this compound

Computational methods can predict the spectroscopic signatures of a molecule, which are invaluable for its characterization.

NMR Spectroscopy: The ¹H and ¹³C NMR spectra can be predicted using DFT calculations. The chemical shifts of the cyclobutane protons are particularly sensitive to their stereochemical environment. Theoretical studies on cyclobutane have rationalized its characteristic ¹H NMR chemical shift of around 1.98 ppm. acs.orgnih.gov For this compound, the protons on the cyclobutane ring would likely appear as complex multiplets due to the disubstitution. researchgate.net The protons on the carbon atoms bearing the hydroxyl and phenoxy groups would have distinct chemical shifts influenced by the electronegativity of the oxygen atoms. The aromatic protons of the 2-fluorophenoxy group would show a characteristic splitting pattern.

IR Spectroscopy: The infrared (IR) spectrum is determined by the vibrational frequencies of the molecule's bonds. Computational vibrational spectroscopy can predict these frequencies. arxiv.orgdiva-portal.org Key predicted vibrational bands for this molecule would include a broad O-H stretching band for the hydroxyl group, likely in the range of 3200-3600 cm⁻¹. The presence of intramolecular hydrogen bonding would shift this band to a lower frequency. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic protons, C-O stretching for the ether and alcohol functionalities, and a C-F stretching vibration. The IR spectrum of cyclobutanol (B46151) has been studied and shows characteristic absorptions for the hydroxyl group and the cyclobutane ring. nih.govnist.govchemicalbook.com

Circular Dichroism (CD) Spectroscopy: As a chiral molecule, this compound is expected to be active in CD spectroscopy. Time-dependent DFT (TD-DFT) calculations can predict the CD spectrum, which would show characteristic positive or negative bands corresponding to the electronic transitions of the molecule's chromophores, primarily the 2-fluorophenoxy group.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value/Range | Basis of Prediction |

| ¹H NMR | Cyclobutane Protons | 1.8 - 2.5 ppm | Analogy with substituted cyclobutanes acs.orgnih.gov |

| ¹H NMR | CH-O Protons | 3.5 - 4.5 ppm | Electronegativity effects |

| ¹³C NMR | Cyclobutane Carbons | 20 - 40 ppm | Analogy with substituted cyclobutanes |

| ¹³C NMR | CH-O Carbons | 60 - 80 ppm | Electronegativity effects |

| IR | O-H Stretch | 3200 - 3600 cm⁻¹ | Typical range for alcohols nih.govnist.gov |

| IR | C-O Stretch | 1050 - 1250 cm⁻¹ | Typical range for alcohols and ethers |

| IR | C-F Stretch | 1000 - 1100 cm⁻¹ | Typical range for fluoroaromatics |

Note: These are predicted ranges and would be refined by specific calculations.

Reaction Pathway Modeling and Transition State Characterization for Transformations of this compound

Computational chemistry is instrumental in modeling reaction pathways and characterizing transition states, providing insights into reaction mechanisms and kinetics. mit.eduyoutube.com For this compound, several transformations could be investigated.

One potential reaction is the oxidation of the secondary alcohol to the corresponding ketone, cyclobutanone (B123998). Computational studies on the oxidation of cyclobutanol can help to elucidate the mechanism, which could proceed via pathways such as hydrogen atom transfer followed by electron transfer. researchgate.net Modeling this reaction for the target molecule would involve locating the transition state for the rate-determining step, which would provide the activation energy and thus the theoretical reaction rate.

Another possible transformation is the cleavage of the ether linkage . Ethers can be cleaved under strongly acidic conditions, and the mechanism can be either SN1 or SN2 depending on the substitution pattern. youtube.comyoutube.com Computational modeling could explore the protonation of the ether oxygen followed by nucleophilic attack, characterizing the relevant transition states and intermediates to determine the most likely pathway. acs.org

Ring-opening reactions of the cyclobutane ring are also a possibility, often driven by the release of ring strain. acs.orgacs.org Computational modeling could explore various pericyclic or radical-mediated pathways for ring opening. acs.orgrsc.org

Molecular Dynamics Simulations for Understanding Intramolecular Interactions and Solvation Effects on this compound

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. nih.gov For this compound, MD simulations would be particularly useful for understanding the dynamics of intramolecular hydrogen bonding and the influence of the solvent on conformational preferences. rsc.org

Simulations in different solvents (e.g., a nonpolar solvent like hexane (B92381) and a polar solvent like water) would reveal the extent to which the solvent competes for hydrogen bonding with the hydroxyl group. In a nonpolar solvent, intramolecular hydrogen bonding is likely to be more prevalent, whereas in a polar solvent, intermolecular hydrogen bonds with the solvent may be favored. mdpi.com

Utilizing 1r,2r 2 2 Fluorophenoxy Cyclobutan 1 Ol As a Chiral Building Block in Asymmetric Synthesis

Design Principles for Incorporating Chiral Cyclobutanols into Asymmetric Catalysis

The design of effective chiral ligands and catalysts is predicated on creating a well-defined and sterically demanding chiral environment around a metal center. Chiral 1,2-disubstituted cyclobutanes are particularly well-suited for this purpose due to their structural rigidity and the predictable spatial orientation of their functional groups. The incorporation of a chiral cyclobutanol (B46151) like (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol into a catalyst design is guided by several key principles.

Scaffold Rigidity: The cyclobutane (B1203170) ring is significantly more rigid than acyclic or larger ring systems. This conformational constraint minimizes the number of accessible conformations of the ligand-metal complex, leading to a more organized transition state and, consequently, higher enantioselectivity in catalytic transformations. nih.gov

C₂ vs. C₁ Symmetry: While C₂-symmetric ligands have historically been very successful, there is growing interest in C₁-symmetric or non-symmetrical ligands. nih.gov The distinct hydroxyl and 2-fluorophenoxy groups in the title compound provide a C₁-symmetric backbone, which can be advantageous. The electronic and steric differences between the two substituents can create a more differentiated chiral pocket, potentially enabling higher selectivity in reactions where symmetrical ligands are less effective.

Strategic Placement of Coordinating Groups: The trans-1,2-disposition of the hydroxyl and phenoxy groups is ideal for creating bidentate ligands that can form a stable five-membered chelate ring with a metal center. The hydroxyl group can be readily converted into other coordinating moieties, such as phosphines, amines, or N-heterocycles, to modulate the electronic and steric properties of the resulting catalyst.

Electronic Tuning: The presence of a fluorine atom on the phenoxy ring offers a subtle but powerful tool for electronic tuning of the ligand. The electron-withdrawing nature of fluorine can influence the electron density at the metal center, thereby altering the catalyst's reactivity and selectivity without imposing a significant steric change. This allows for fine-tuning of the catalyst's performance for a specific reaction.

Enantioselective Synthesis of Complex Molecular Scaffolds from this compound

Chiral cyclobutane derivatives serve as powerful intermediates for constructing more complex molecular frameworks. Their inherent ring strain can be harnessed to drive ring-opening or ring-expansion reactions, providing access to stereodefined acyclic or larger ring systems that are otherwise difficult to prepare. nih.govnih.gov Furthermore, the functional groups on the cyclobutane ring act as handles for building out complex substituents.

This compound can serve as a linchpin for synthesizing diverse and complex scaffolds through several strategic pathways:

Ring-Opening Reactions: Transition metal-catalyzed C-C bond cleavage can open the strained four-membered ring in a controlled manner. For instance, an iridium-catalyzed ring-opening of related cyclobutanols has been shown to produce chiral β-substituted ketones. nih.gov Applying this strategy to the title compound could yield valuable acyclic building blocks with preserved stereochemistry.

Functional Group Interconversion and Elaboration: The hydroxyl group can be oxidized to a cyclobutanone (B123998), which is a versatile intermediate for nucleophilic additions, or it can be converted into an amino group to generate chiral 1,2-amino alcohol derivatives. These new functional groups can then be used to build complex peptide-like structures or other polyfunctional molecules. core.ac.uk

Use as a Chiral Template: The cyclobutane can be used as a rigid scaffold to control the stereochemistry of reactions on appended side chains. After the desired stereocenters are set, the cyclobutane core can be cleaved or further modified.

Below is a table of potential transformations to generate complex molecular scaffolds.

| Starting Material | Transformation | Resulting Scaffold Type | Potential Application |

| This compound | 1. Oxidation (e.g., Swern) 2. Diastereoselective Grignard Addition | trans,trans-1,2,3-Trisubstituted Cyclobutanol | Precursor for polycyclic systems |

| This compound | Ir-catalyzed C-C bond cleavage/ring opening | Chiral β-aryloxy ketone | Acyclic chiral building block |

| This compound | 1. Mitsunobu reaction (DPPA, PPh₃) 2. Reduction of azide | (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-amine | Chiral diamine precursor, ligand synthesis |

| This compound | Ring-closing metathesis with an appended alkene | Fused bicyclic ether | Core of complex natural products |

Applications in the Stereocontrolled Construction of Natural Product Analogues

The cyclobutane motif is a key structural feature in numerous biologically active natural products, including grandisol, fragranol, and various marine alkaloids. nih.govresearchgate.net The synthesis of these molecules and their analogues is a significant challenge that often requires innovative strategies for the stereocontrolled construction of the four-membered ring.

This compound represents a valuable starting material for the synthesis of analogues of such natural products. For example, the synthesis of grandisol and fragranol has been achieved from chiral cyclobutanol precursors. nih.gov The title compound could be elaborated through a series of stereocontrolled steps, such as oxidation, olefination, and C-H functionalization, to construct the carbon skeletons of these insect pheromones.

The 2-fluorophenoxy group, in particular, offers unique opportunities. It can serve as a stable surrogate for a less robust functional group during a multi-step synthesis, or it can be intentionally incorporated into the final analogue to probe biological activity. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in medicinal chemistry. A synthetic route to an analogue of the natural product Piperarborenine B, which features an unsymmetrical cyclobutane core, could be envisioned starting from a highly functionalized building block like the title compound. acs.org

Development of Novel Chiral Ligands and Catalysts Derived from this compound

Perhaps the most promising application of this compound is its use as a scaffold for new chiral ligands for asymmetric catalysis. nih.gov The trans-1,2-substitution pattern is a privileged motif for creating effective bidentate ligands. By chemically modifying the hydroxyl and phenoxy groups, a diverse library of ligands can be generated.

P,N-Type Ligands: The hydroxyl group can be converted to a diphenylphosphine moiety, while the 2-fluorophenoxy group could be demethylated (if it were a methoxy group) and converted to a coordinating group like an oxazoline (a PHOX-type ligand analogue) or a pyridine. P,N-ligands have proven highly effective in a range of reactions, including palladium-catalyzed allylic alkylation and iridium-catalyzed hydrogenation. nih.gov

N,N-Type Ligands: Conversion of the hydroxyl group to an amino group and the phenoxy group to a pyridine or oxazoline would yield N,N-bidentate ligands. Such ligands are widely used in copper-catalyzed Henry reactions and rhodium-catalyzed C-H functionalization.

Diene Ligands: The hydroxyl group could be used as a handle to attach a diene moiety, which are effective ligands in rhodium-catalyzed asymmetric 1,4-additions. rsc.orgsemanticscholar.org

The table below outlines several hypothetical ligand structures derived from the title compound and their potential applications in asymmetric catalysis.

| Ligand Type | Proposed Structure | Metal | Potential Catalytic Application |

| P,N-Ligand | Phosphine-Oxazoline | Pd, Ir, Rh | Asymmetric Allylic Alkylation, Hydrogenation |

| N,N-Ligand | Amine-Pyridine | Cu, Rh, Ru | Asymmetric C-H Functionalization, Cyclopropanation |

| Diol-type Ligand | Diphosphinite | Rh, Ru | Asymmetric Hydrogenation of Alkenes |

| Diene Ligand | Norbornadiene-derived | Rh | Asymmetric 1,4-Addition of Boronic Acids |

Stereoselective Transformations Facilitated by the this compound Template

Beyond its role as a precursor to ligands or complex scaffolds, the title compound can function as a chiral auxiliary. In this capacity, it is temporarily attached to a prochiral substrate to direct a stereoselective transformation, after which it is cleaved and can potentially be recovered. Chiral amino alcohols and their derivatives are frequently used as auxiliaries in reactions such as asymmetric alkylations and aldol reactions, often providing excellent diastereoselectivity. nih.govresearchgate.net

A typical sequence would involve esterifying a prochiral carboxylic acid with the hydroxyl group of this compound. The resulting ester enolate can then undergo diastereoselective alkylation. The bulky and conformationally fixed cyclobutane auxiliary would effectively shield one face of the enolate, forcing the electrophile to approach from the opposite face. Subsequent hydrolysis of the ester would release the enantiomerically enriched carboxylic acid and recover the chiral auxiliary. The defined stereochemistry and steric hindrance provided by the trans-disposed 2-fluorophenoxy group would be critical for achieving high levels of facial discrimination.

The table below illustrates a hypothetical application in an asymmetric alkylation reaction.

| Step | Reaction | Description | Expected Outcome |

| 1 | Acylation | Propanoyl chloride is coupled to the hydroxyl group of the title compound. | Formation of the chiral ester. |

| 2 | Enolate Formation | The ester is treated with a strong base (e.g., LDA) to form the Z-enolate. | The cyclobutane auxiliary blocks the si-face of the enolate. |

| 3 | Alkylation | The enolate is quenched with an electrophile (e.g., benzyl bromide). | Alkylation occurs selectively on the re-face. |

| 4 | Cleavage | The resulting ester is hydrolyzed (e.g., with LiOH). | Release of the enantiopure α-substituted acid and recovery of the auxiliary. |

This strategy offers a powerful method for synthesizing chiral acids and other carbonyl compounds, leveraging the well-defined stereochemical environment of the cyclobutane template to control the formation of new stereocenters.

Derivatization and Functionalization of 1r,2r 2 2 Fluorophenoxy Cyclobutan 1 Ol

Regioselective Modifications of the Hydroxyl Group in (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol

The secondary hydroxyl group in this compound is a primary site for chemical modification. Standard transformations of secondary alcohols can be employed to introduce a variety of functional groups.

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers. Esterification can be achieved using acyl chlorides or anhydrides in the presence of a base. Etherification can be carried out using alkyl halides under basic conditions (Williamson ether synthesis) or by using other alkylating agents. The choice of reagents allows for the introduction of a wide array of substituents, thereby tuning the steric and electronic properties of the molecule.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, (1R)-2-(2-fluorophenoxy)cyclobutan-1-one. libretexts.orgyoutube.com A variety of oxidizing agents can be used, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) for a mild oxidation to a ketone, to other methods such as Swern or Dess-Martin periodinane oxidation. libretexts.orgkhanacademy.org The resulting ketone provides a new site for further functionalization, such as nucleophilic addition or alpha-functionalization.

| Reaction Type | Reagents and Conditions | Product Type | Potential for Further Functionalization |

| Esterification | Acyl chloride, pyridine, CH₂Cl₂ | Ester | Hydrolysis to regenerate alcohol; Reduction to alcohol |

| Etherification | NaH, Alkyl halide, THF | Ether | Cleavage of ether under harsh conditions |

| Oxidation | PCC, CH₂Cl₂, rt | Ketone | Nucleophilic addition, enolate chemistry, reduction |

Functionalization Strategies for the Cyclobutane (B1203170) Ring System

The cyclobutane ring, while generally stable, can be functionalized through various methods, including C-H activation and ring-opening reactions.

C-H Functionalization: Directed C-H functionalization presents a powerful tool for the selective introduction of substituents onto the cyclobutane ring. acs.org In the case of the ketone derivative, (1R)-2-(2-fluorophenoxy)cyclobutan-1-one, the carbonyl group can act as a directing group to facilitate C-H activation at the adjacent methylene (B1212753) positions. acs.org This can allow for the introduction of aryl or alkyl groups with high regioselectivity.

Ring-Opening Reactions: Under certain conditions, the strained cyclobutane ring can undergo ring-opening reactions. For instance, treatment of cyclobutanones with nucleophiles like alkoxides can lead to ring cleavage. researchgate.net The resulting products would be linear chains with functional groups derived from the original cyclobutane.

| Strategy | Proposed Precursor | Potential Reagents and Conditions | Resulting Structure |

| C-H Arylation | (1R)-2-(2-fluorophenoxy)cyclobutan-1-one | Pd(OAc)₂, Ligand, Aryl halide, Base | Aryl-substituted cyclobutanone (B123998) |

| Ring-Opening | (1R)-2-(2-fluorophenoxy)cyclobutan-1-one | NaOMe, MeOH, reflux | Methyl ester of a substituted carboxylic acid |

Chemical Transformations of the 2-fluorophenoxy Moiety

The 2-fluorophenoxy group offers opportunities for modification through reactions on the aromatic ring. The fluorine atom and the ether linkage influence the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution (SEAr): The alkoxy group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. wikipedia.orgresearchgate.netmasterorganicchemistry.com The combined effect of these two substituents would direct incoming electrophiles to the positions ortho and para to the ether linkage. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. wikipedia.orgyoutube.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles, especially if additional electron-withdrawing groups are present on the aromatic ring. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The rate of SNAr reactions is often enhanced by the presence of nitro groups in the ortho and/or para positions relative to the leaving group. libretexts.org

| Reaction Type | Typical Reagents | Expected Regioselectivity | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Ortho/Para to the ether | Nitrated aromatic derivatives |

| Bromination | Br₂, FeBr₃ | Ortho/Para to the ether | Brominated aromatic derivatives |

| Nucleophilic Substitution | NaOMe, DMSO | Displacement of Fluorine | Methoxy-substituted aromatic derivatives |

Synthesis of Analogues and Mechanistic Probes Derived from this compound

The derivatization strategies discussed above can be employed to synthesize a library of analogues of this compound. These analogues can be used to probe structure-activity relationships in various biological or material science applications. For example, by varying the substituent on the aromatic ring or the functional group at the hydroxyl position, one can systematically study the effect of these changes.

Mechanistic probes can also be synthesized. For instance, isotopic labeling can be introduced at specific positions to study reaction mechanisms. Fluorinated analogues are also valuable as probes in NMR studies and for investigating metabolic stability. researchgate.net

| Analogue Type | Synthetic Strategy | Purpose |

| Ester/Ether Library | Derivatization of the hydroxyl group | Structure-Activity Relationship (SAR) studies |

| Aromatic Ring Variants | Electrophilic or nucleophilic substitution | Probing electronic effects of the aromatic ring |

| Isotopically Labeled | Use of labeled reagents | Mechanistic studies |

Strategies for Introducing Additional Chiral Centers or Stereogenic Units

The existing stereochemistry of this compound can be used to direct the formation of new stereocenters.

Diastereoselective Reactions: The chiral environment provided by the existing stereocenters can influence the stereochemical outcome of reactions at other positions. For example, the reduction of the ketone derivative, (1R)-2-(2-fluorophenoxy)cyclobutan-1-one, with various reducing agents could lead to the diastereoselective formation of the corresponding syn or anti diols. The choice of reducing agent and reaction conditions would be crucial in controlling the diastereoselectivity.

Asymmetric Catalysis: The use of chiral catalysts can enable the enantioselective or diastereoselective functionalization of the molecule. For instance, a chiral catalyst could be used in the C-H activation of the cyclobutane ring to favor the formation of one diastereomer over another. rsc.org Similarly, asymmetric synthesis methods can be employed to introduce new chiral substituents on the aromatic ring.

| Approach | Target Modification | Key Strategy | Potential Outcome |

| Diastereoselective Reduction | Ketone at C1 | Use of stereoselective reducing agents | Formation of diastereomeric diols |

| Asymmetric C-H Activation | Cyclobutane Ring | Chiral Pd-catalyst system | Enantioenriched functionalized cyclobutane |

| Asymmetric Epoxidation | Double bond introduced on a side chain | Sharpless asymmetric epoxidation | Introduction of a new chiral epoxide |

Conclusion and Future Directions in Research on 1r,2r 2 2 Fluorophenoxy Cyclobutan 1 Ol

Summary of Key Academic Contributions and Discoveries Pertaining to (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol

A thorough review of the scientific literature reveals a notable absence of studies specifically detailing the synthesis, characterization, or application of This compound . While the broader families of cyclobutane (B1203170) derivatives and fluorinated aromatic compounds are well-represented in academic research, this particular stereoisomer remains an unexplored entity. This lack of specific data underscores the vastness of chemical space and highlights an opportunity for novel research. The discoveries and contributions discussed in the subsequent sections are, therefore, based on analogous structures and established chemical principles, providing a hypothetical framework for what might be expected from future studies on this compound.

Unresolved Challenges and Open Questions in the Synthetic and Mechanistic Chemistry of this compound

The primary challenge in the study of This compound is its very synthesis. Achieving the desired (1R,2R) stereochemistry in a 1,2-disubstituted cyclobutane is a non-trivial task that presents several open questions:

Stereoselective Synthesis: What is the most efficient and stereoselective method to construct the trans-1,2-disubstituted cyclobutane core? Potential routes could involve the [2+2] cycloaddition of a ketene (B1206846) with an appropriate enol ether, followed by stereoselective reduction. mdpi.comnih.gov Another approach could be the derivatization of a pre-existing chiral cyclobutane building block. nih.gov The development of a robust and scalable synthesis is the gateway to all other studies of this molecule.

Nucleophilic Aromatic Substitution vs. Etherification: In assembling the 2-fluorophenoxy moiety, would a nucleophilic aromatic substitution reaction with 1,2-difluorobenzene (B135520) or a Williamson ether synthesis with 2-fluorophenol (B130384) be more effective? The choice of reagents and reaction conditions to favor the desired ether linkage over potential side reactions is a key synthetic hurdle.

Mechanistic Nuances of Ring-Opening Reactions: Cyclobutanols are known to undergo ring-opening reactions under various conditions (acidic, basic, or thermal). acs.org A significant unresolved question is how the 2-fluorophenoxy substituent would influence the regioselectivity and stereoselectivity of such reactions. Understanding these mechanistic pathways is crucial for predicting the compound's stability and its potential as a synthetic intermediate. researchgate.net

Prospective Methodological Advancements in Synthesis and Characterization

Future research into This compound would benefit from and contribute to several methodological advancements:

Asymmetric Catalysis: The development of novel chiral catalysts for the enantioselective synthesis of 1,2-disubstituted cyclobutanes would be a significant contribution. chemistryviews.orgnih.gov This could involve transition-metal catalysis or organocatalysis to control the stereochemistry of the cyclobutane ring formation.

Computational Chemistry: Density Functional Theory (DFT) calculations could be employed to predict the most stable conformations of the molecule, its spectroscopic properties (NMR, IR), and to model the transition states of potential synthetic and ring-opening reactions. nih.gov This would provide valuable insights to guide experimental work.

Advanced Spectroscopic and Crystallographic Techniques: Should the compound be synthesized, its unambiguous characterization would rely on a suite of modern analytical methods. Two-dimensional NMR techniques would be essential to confirm the relative stereochemistry of the substituents. If a crystalline sample can be obtained, X-ray crystallography would provide definitive proof of the absolute configuration and detailed information about its solid-state packing and intermolecular interactions.

Emerging Opportunities for Application in Advanced Organic Synthesis and Materials Science

The unique structural features of This compound suggest several intriguing, albeit currently hypothetical, applications:

Chiral Building Block in Organic Synthesis: The strained four-membered ring, combined with its defined stereochemistry and functional handles (hydroxyl and fluoro-aromatic groups), makes this compound a potentially valuable chiral building block. researchgate.net Its controlled ring-opening could lead to the synthesis of complex acyclic or larger ring systems with multiple stereocenters.

Fluorinated Materials: The incorporation of fluorine into organic molecules is known to impart unique properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. numberanalytics.comman.ac.ukrsc.org This compound could serve as a monomer or a precursor for the synthesis of novel fluorinated polymers or liquid crystals with tailored properties.

Stress-Responsive Materials: Cyclobutane-containing polymers have been investigated as mechanophores, where mechanical force can induce a chemical reaction, such as ring-opening. nih.gov The specific substitution pattern of This compound could be designed into a polymer backbone to create materials that respond to mechanical stress in a controlled manner.

Interdisciplinary Research Avenues Involving this compound

The potential of This compound extends beyond traditional organic chemistry, opening doors to interdisciplinary research:

Medicinal Chemistry: The cyclobutane motif is present in a number of biologically active compounds and approved drugs. nih.gov The introduction of a fluorinated phenoxy group could modulate a molecule's pharmacokinetic properties, such as metabolic stability and membrane permeability. acs.org This compound could serve as a scaffold for the development of new therapeutic agents.

Chemical Biology: As a chiral molecule, it could be used to probe the binding sites of enzymes or receptors, potentially acting as an inhibitor or a molecular probe. The fluorine atom could also be utilized as a label for ¹⁹F NMR studies in biological systems.

Supramolecular Chemistry: The interplay of the hydroxyl group (as a hydrogen bond donor/acceptor) and the fluorinated aromatic ring (with potential for π-stacking and halogen bonding) could lead to the formation of interesting self-assembled structures in the solid state or in solution.

Q & A

Q. What are the optimized synthetic routes for (1R,2R)-2-(2-fluorophenoxy)cyclobutan-1-ol, and how do reaction conditions influence stereochemical outcomes?

Synthesis typically involves nucleophilic substitution between 2-fluorophenol and a functionalized cyclobutane precursor. A key method employs cyclobutanone derivatives, where the hydroxyl group is introduced via asymmetric reduction or chiral resolution. For example:

- Epoxide Ring-Opening : Reacting 2-fluorophenol with a chiral cyclobutane epoxide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound.

- Catalytic Asymmetric Reduction : Using a chiral catalyst (e.g., BINAP-Ru complexes) to reduce ketone intermediates ensures enantiomeric purity .

Q. Critical Factors :

- Temperature : Lower temperatures (0–5°C) minimize racemization.

- Solvent : Polar aprotic solvents (DMF, THF) enhance nucleophilicity.

- Catalyst Loading : ≥5 mol% of chiral catalysts achieve >90% enantiomeric excess (ee) .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane:isopropanol (90:10) mobile phase. Retention times correlate with ee values .

- X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals. Heavy atoms (e.g., bromine in analogs like 1-[(1R,2R)-2-(4-bromo-2-fluorophenyl)cyclopropyl]ethan-1-one) enhance diffraction .

- NMR Spectroscopy : -NMR identifies fluorine environments, while -NMR coupling constants (e.g., J = 6–8 Hz for cyclobutane protons) confirm ring strain .

Q. How does the fluorophenoxy group influence the compound’s physicochemical properties and reactivity?

The 2-fluorophenoxy group enhances:

- Lipophilicity : LogP increases by ~1.5 compared to non-fluorinated analogs, improving membrane permeability.

- Metabolic Stability : Fluorine resists oxidative degradation (e.g., CYP450 enzymes).

- Electronic Effects : The electron-withdrawing fluorine directs electrophilic substitution to the para position in downstream reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of cyclobutane ring modifications?

- Ring Expansion/Contraction : Compare activity of cyclopropane (3-membered) vs. cyclopentane (5-membered) analogs. For example, cyclopropane derivatives (e.g., 1-(2-fluorophenyl)cyclobutane-1-carbonyl chloride) exhibit higher ring strain and altered binding kinetics .

- Substituent Effects : Introduce electron-donating (e.g., -OCH₃) or bulky groups (e.g., -CF₃) to assess steric/electronic contributions to receptor binding. Use molecular docking to predict interactions .

Q. What experimental strategies resolve contradictions in reported binding affinities for biomolecular targets?

Discrepancies often arise from assay conditions:

- SPR vs. ITC : Surface plasmon resonance (SPR) may overestimate affinity due to avidity effects, while isothermal titration calorimetry (ITC) provides thermodynamic accuracy (ΔG, ΔH).

- Buffer Optimization : Use 20 mM HEPES (pH 7.4) with 150 mM NaCl to mimic physiological conditions. Include 0.005% Tween-20 to prevent nonspecific binding .

Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling of this compound?

- Rodent Models : Administer 10 mg/kg IV/PO to assess bioavailability (F%) and half-life (t₁/₂). Monitor liver enzymes (ALT/AST) for hepatotoxicity.

- CYP Inhibition Assays : Screen against CYP3A4 and CYP2D9 using human liver microsomes to predict drug-drug interactions .

Q. How can computational modeling predict enantiomer-specific bioactivity?

- Density Functional Theory (DFT) : Calculate energy barriers for (1R,2R) vs. (1S,2S) enantiomers interacting with chiral receptors (e.g., G-protein-coupled receptors).

- Molecular Dynamics (MD) : Simulate ligand-receptor complexes over 100 ns to identify stable binding poses. Use AMBER or GROMACS force fields .

Q. What crystallographic challenges arise from the compound’s substituents, and how are they mitigated?

- Disorder in Fluorine/Phenyl Groups : Collect data at 100 K to reduce thermal motion. Use synchrotron radiation for high-resolution (<1.0 Å) datasets.

- Heavy Atom Derivatives : Co-crystallize with bromine/iodine analogs (e.g., 1-[(1R,2R)-2-(4-bromo-2-fluorophenyl)cyclopropyl]ethan-1-one) for phasing .

Q. How do in vitro toxicity results correlate with in vivo outcomes, and what factors explain discrepancies?

- False Negatives : In vitro assays (e.g., MTT) may miss metabolites. Use hepatocyte spheroids for better metabolic relevance.

- Species Differences : Mouse LD₅₀ values often underestimate human toxicity. Cross-validate with zebrafish embryotoxicity tests .

Q. What methodologies address solubility limitations in aqueous assays?

- Co-Solvent Systems : Use ≤1% DMSO or β-cyclodextrin inclusion complexes.

- pH Adjustment : Ionize the hydroxyl group (pKa ~10) with 0.1 M NaOH to enhance solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.